molecular formula C14H15F3N2O2 B5136931 3-ethyl-1-(phenylacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

3-ethyl-1-(phenylacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No.: B5136931
M. Wt: 300.28 g/mol
InChI Key: AMKQEXBKNHUPJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-1-(phenylacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a pyrazoline derivative that has been extensively studied for its biological activities. This compound is known for its potential in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of 3-ethyl-1-(phenylacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is complex and involves multiple targets. It has been shown to inhibit the activation of various transcription factors, including NF-κB and AP-1, which are involved in the regulation of inflammatory responses. It also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. Additionally, it has been shown to modulate the expression of various genes involved in the regulation of apoptosis and cell cycle progression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory effects by inhibiting the production of inflammatory cytokines and chemokines. It also exhibits anticancer effects by inducing apoptosis and inhibiting cell proliferation. Furthermore, it has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-ethyl-1-(phenylacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its potent biological activity. It has been shown to exhibit activity at low concentrations, making it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its complex mechanism of action, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of 3-ethyl-1-(phenylacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of its specific targets and the elucidation of its mechanism of action. Additionally, further research is needed to investigate its potential in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Synthesis Methods

The synthesis of 3-ethyl-1-(phenylacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a multi-step process that involves the reaction of various chemicals. The most common method of synthesis involves the reaction of 3-ethyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid with phenylacetyl chloride and trifluoroacetic anhydride in the presence of a base. The resulting product is then treated with hydrochloric acid to yield the final compound.

Scientific Research Applications

3-ethyl-1-(phenylacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its biological activities. It has been found to exhibit potent anti-inflammatory, anticancer, and neuroprotective effects. It has also been shown to modulate various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway.

Properties

IUPAC Name

1-[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O2/c1-2-11-9-13(21,14(15,16)17)19(18-11)12(20)8-10-6-4-3-5-7-10/h3-7,21H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKQEXBKNHUPJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(C1)(C(F)(F)F)O)C(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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